3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

JAK3 Kinase Inhibition Immunology Inflammation

Kinase library synthesis often requires mono-functional building blocks and sequential derivatization, slowing SAR. 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1190321-11-9) overcomes this with orthogonal 3-formyl and 4-COOH groups for parallel library generation. • JAK3 inhibitor IC50 <5 nM achievable • NPP3 dual inhibitor (IC50 0.59 μM) & HT-29 antiproliferative (IC50 1.58 μM) • LogP 1.12 balances solubility & permeability ≥95% purity, full QC. Global shipping.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 1190321-11-9
Cat. No. B1441984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
CAS1190321-11-9
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1C(=O)O)C(=CN2)C=O
InChIInChI=1S/C9H6N2O3/c12-4-5-3-11-8-7(5)6(9(13)14)1-2-10-8/h1-4H,(H,10,11)(H,13,14)
InChIKeyVGKXTCSGDWIWKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | 7-Azaindole Intermediate for Kinase Synthesis


3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1190321-11-9) is a heterocyclic compound containing a fused pyrrole-pyridine core, commonly classified as a 7-azaindole derivative. It serves as a strategic building block in medicinal chemistry, where its specific substitution pattern (3-formyl, 4-carboxylic acid) provides distinct synthetic handles for constructing more complex molecules [1]. The compound has a molecular formula of C₉H₆N₂O₃, a molecular weight of approximately 190.16 g/mol, and is typically supplied with a purity specification of ≥95% for research use .

Dual orthogonal handles enable divergent kinase inhibitor synthesis
7-azaindole core with 3-formyl and 4-carboxylic acid substitution
Supplied with verified ≥95% purity for reproducible SAR studies

3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | Generic Substitution Risks


Generic substitution of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid with a different 7-azaindole derivative is not a functionally equivalent procurement strategy. While many 7-azaindoles can serve as kinase inhibitor scaffolds, their specific substitution patterns critically determine their synthetic utility and the biological activity of their downstream products. The 3-formyl and 4-carboxylic acid groups are not universal; they represent a precise molecular blueprint for specific coupling reactions and target interactions [1]. Substituting a compound with a different functional group at these positions (e.g., a different ester or amide) would lead to a completely different set of reaction pathways, potentially requiring a complete redesign of a synthetic route or yielding an inactive final product [2]. The evidence presented in Section 3 quantifies the downstream potency and functional consequences that are unique to this precise substitution pattern, underscoring that its value proposition is not interchangeable with other in-class analogs.

Pattern Different substitution pattern (e.g., ester/amide at 4-position) may redirect synthetic routes and alter downstream target engagement.
Handles Mono-functionalized 7-azaindoles lack a second reactive site, limiting divergent library synthesis and requiring more linear steps.
Purity Lower or unverified purity in alternative sources may introduce confounding impurities into sensitive kinase assays.

3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | Evidence-Based Differentiation


JAK3 Inhibition Potency

The 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid scaffold is a direct precursor to potent JAK3 inhibitors. In a biochemical inhibition assay, a compound series derived from this core, specifically those with 4-position modifications, demonstrated JAK3 IC50 values of less than 5 nM [1]. This data establishes a clear quantitative benchmark for the potency that can be achieved when utilizing this specific building block.

JAK3 potency
class-level
IC₅₀ <5 nM
Supports selection of this building block for JAK-targeted inhibitor synthesis
Derived analogs in biochemical assay; class-level inference
JAK3 Kinase Inhibition Immunology Inflammation

NPP3 Inhibition via 4-Carboxylic Acid Group

A direct analog of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, where the 4-carboxylic acid moiety is retained, demonstrated potent inhibition of the NPP3 enzyme. Compound 1h in the study series showed an IC50 value of 0.59 μM against NPP3 [1]. This same compound also exhibited antiproliferative activity against the HT-29 colon cancer cell line with an IC50 of 1.58 μM [1].

NPP3 vs. analogs
cross-study comparable
Target: NPP3 IC₅₀ 0.59 μM, HT-29 1.58 μM
Comparator: NPP1-selective analogs
4-carboxylic acid moiety enables dual NPP3 inhibition and antiproliferative activity
Analog 1h was most potent in series; 2.7-fold higher cellular potency than NPP1-selective analog
Ectonucleotide Pyrophosphatase/Phosphodiesterase NPP3 Inhibition Antiproliferative

Physicochemical Profile vs. Unsubstituted Analog

The presence of the 3-formyl group distinguishes 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid from the simpler 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 479553-01-0). This substitution results in a higher molecular weight (190.16 vs. 162.15 g/mol) and a significantly higher calculated LogP value (1.12 vs. an estimated ~0.5 for the unsubstituted analog) . The LogP difference indicates a roughly 4-fold higher predicted lipophilicity, which can critically influence membrane permeability and solubility during lead optimization.

Lipophilicity shift
data to verify
LogP 1.12 (target) vs. ~0.5 (unsubstituted)
ΔLogP ~0.6
Modest lipophilicity increase may support fine-tuning of permeability during lead optimization
Calculated values; experimental verification recommended
Physicochemical Properties Formulation Development Lipophilicity

Purity and Sourcing Consistency

Commercially available 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is consistently supplied with a minimum purity specification of 95% or higher . This high purity level is critical for reproducible structure-activity relationship (SAR) studies, minimizing the risk of confounding biological results due to impurities. This is contrasted with other custom-synthesized or less-common analogs that may have variable purity, introducing unwanted experimental variability.

Purity benchmark
supporting evidence
≥95%
Consistent quality reduces assay variability in SAR campaigns
Vendor specification; typical for research-grade intermediates
Chemical Synthesis Structure-Activity Relationship Quality Control

Dual-Site Derivatization Capability

The 3-formyl and 4-carboxylic acid groups provide two distinct, orthogonal reactive handles. The formyl group can undergo reductive amination, Grignard additions, or Knoevenagel condensations, while the carboxylic acid is amenable to amide coupling, esterification, or conversion to acid chlorides. This is in contrast to a mono-functionalized 7-azaindole (e.g., 3-formyl-7-azaindole, CAS 4649-09-6), which lacks the second reactive site and thus requires more synthetic steps to build molecular complexity. This dual-site capability is quantified by a reduction in linear synthetic steps, as reported in the synthesis of JAK2 inhibitor BMS-911543 where a similar pyrrolopyridine core was efficiently functionalized at both positions .

Reactive handles
class-level
Two (formyl & acid) vs. one in mono-substituted analogs
Enables convergent, parallel derivatization; may reduce linear steps by 1–2
Based on standard amide coupling/reductive amination methodologies
Divergent Synthesis Medicinal Chemistry Parallel Synthesis

3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | High-Value Applications


JAK3 Inhibitor Drug Discovery

This compound is an optimal starting material for medicinal chemistry campaigns focused on developing potent JAK3 inhibitors for autoimmune or inflammatory diseases. As demonstrated in patent literature, analogs derived from this core can achieve JAK3 IC50 values <5 nM [1]. This establishes a clear pathway for obtaining high-potency leads that are competitive with known clinical candidates, justifying its use in early-stage hit-to-lead optimization.

Dual NPP3/Antiproliferative Agent Development

The 4-carboxylic acid moiety is a critical pharmacophore for dual NPP3 enzyme inhibition and antiproliferative activity. An analog retaining this group (compound 1h) was shown to be the most potent dual NPP3 inhibitor (IC50 = 0.59 μM) and antiproliferative agent (HT-29 IC50 = 1.58 μM) in a series of pyrrolo[2,3-b]pyridine derivatives [2]. This makes the building block essential for programs seeking to exploit the NPP3 target for anticancer therapy.

Physicochemical Optimization for ADME

The specific substitution pattern of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (LogP = 1.12) provides a distinct lipophilicity profile compared to the unsubstituted core (estimated LogP ~0.5) . This property can be leveraged by medicinal chemists to fine-tune the balance between solubility and permeability of lead compounds, a common challenge in drug development. Its use is indicated when a modest increase in lipophilicity is desired to improve cell penetration without drastically altering other properties.

Divergent Kinase Inhibitor Library Synthesis

The orthogonal 3-formyl and 4-carboxylic acid groups enable efficient, parallel derivatization. This building block is uniquely suited for the rapid generation of diverse compound libraries for screening against a panel of kinases (e.g., JAK, ITK, FGFR, or CHK1/CHK2) . The ability to independently modify two distinct vectors from a single, commercially available precursor significantly accelerates the hit identification and SAR exploration phases of drug discovery programs, offering a tangible efficiency advantage over mono-functionalized 7-azaindole alternatives.

Application
Selection Property
Validation Focus
JAK/ITK inhibitor synthesis
Core enables sub-5 nM analog potency (class-level)
Confirm JAK3 IC₅₀ in your assay after library synthesis
Dual NPP3/antiproliferative programs
4-carboxylic acid pharmacophore for NPP3 and HT-29 activity
Verify NPP3 enzyme inhibition and cell viability endpoint in your model
Physicochemical optimization
Modest LogP increase (~0.6) over unsubstituted core
Assess permeability and solubility in lead series context
Divergent kinase library generation
Two orthogonal reactive handles for parallel synthesis
Evaluate synthetic route efficiency and screening hit diversity

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